NAMPT Enzyme Inhibition Potency: Cross-Study Comparison with FK866 and STF-118804
5-Bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide inhibits recombinant human NAMPT with Ki = 0.4 nM (vendor-reported) [1] and IC₅₀ = 0.45–0.5 nM (BindingDB, ChEMBL) [2]. FK866 (APO‑866, daporinad) achieves similar Ki (0.4 nM) but diverges in functional assay IC₅₀ values (0.09–3.0 nM depending on substrate and pre‑incubation conditions) [2]. STF‑118804, a structurally distinct NAMPT inhibitor, shows substantially weaker enzyme inhibition (IC₅₀ < 10 nM) . The brominated inhibitor therefore resides in the same ultra‑potent tier as FK866 while offering a distinct chemotype that may circumvent FK866‑resistance mechanisms.
| Evidence Dimension | NAMPT enzyme inhibition (Ki / IC₅₀) |
|---|---|
| Target Compound Data | Ki = 0.4 nM; IC₅₀ = 0.45–0.5 nM |
| Comparator Or Baseline | FK866 (APO-866): Ki = 0.4 nM, IC₅₀ = 0.09–3.0 nM; STF-118804: IC₅₀ < 10 nM |
| Quantified Difference | Target compound Ki equivalent to FK866; IC₅₀ ~5× weaker than FK866 in most sensitive assay but ~6–20× more potent than STF‑118804 |
| Conditions | Recombinant human NAMPT; NAM/PRPP substrate; varied pre‑incubation protocols across studies |
Why This Matters
The compound matches FK866 in binding affinity while providing a different chemical scaffold, making it a valuable tool for probing NAMPT inhibitor binding modes and for initiating medicinal chemistry campaigns targeting FK866‑resistant tumors.
- [1] Tebubio. Product Ref: 10-1109 – 5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide. Ki = 0.4 nM. https://www.tebubio.com View Source
- [2] BindingDB. Entry 50043065: BDBM50347433 (CHEMBL1801864) IC₅₀ = 0.5 nM; FK866 IC₅₀ = 3 nM in same assay panel. https://www.bindingdb.org/entry/50043065 View Source
